![molecular formula C20H16ClN3O2S3 B2527540 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide CAS No. 900136-46-1](/img/structure/B2527540.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Antioxidant Properties Analysis
The synthesis of novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides with 1,3,4-thia(oxa)diazole moieties involves acylation reactions of 2-amino-5-aryl-1,3,4-oxadiazoles and 5-amino-1,3,4-thiadiazole-2-thiol, as well as their S-alkylated derivatives. These reactions yield a series of compounds, which are further functionalized under N-alkylation conditions to produce 2,4-dioxothiazolidine-3,5-diacetic acid diamides. The structural confirmation of these compounds is achieved through 1H NMR spectroscopy and elemental analysis .
The antioxidant activity of these synthesized compounds is evaluated in vitro using the DPPH radical scavenging method. Among the compounds, one in particular, 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide, demonstrates a high radical scavenging ability of 88.9%, which is comparable to that of ascorbic acid. This compound also exhibits a lower IC50 value than ascorbic acid, indicating its potential as an efficient antioxidant .
Molecular Structure and Chemical Reactions Analysis
The molecular structure of the synthesized acetamides is characterized by the presence of 1,3,4-thia(oxa)diazole rings, which are crucial for the observed antioxidant properties. The N-alkylation process that leads to the formation of 2,4-dioxothiazolidine-3,5-diacetic acid diamides is a key reaction in the synthesis of these compounds. The antioxidant mechanism is likely related to the presence of the 1,3,4-thia(oxa)diazole and 2,4-dioxothiazolidine moieties, which can interact with free radicals to neutralize them .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized acetamides are not explicitly detailed in the provided data. However, the successful use of 1H NMR spectroscopy for structural confirmation suggests that these compounds are amenable to analysis by standard spectroscopic techniques. The antioxidant activity assays indicate that these compounds are stable enough to interact with free radicals without immediate degradation, which is an important consideration for their potential therapeutic use .
Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as Antioxidant and/or Anti-inflammatory Compounds
A related study synthesizes a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their benzothiazole derivatives. These compounds are evaluated for both anti-inflammatory and antioxidant activities using various assays, including DPPH radical scavenging and lipid peroxide inhibition. Some of the compounds exhibit good antioxidant activity, while others show excellent anti-inflammatory activity. Notably, certain derivatives demonstrate both antioxidant and anti-inflammatory effects, suggesting a potential dual therapeutic role .
Applications De Recherche Scientifique
Antimicrobial Activity
One of the significant applications of derivatives closely related to the specified compound is their antimicrobial activity. Compounds with structural similarities have been synthesized and evaluated for potential antimicrobial agents against a range of bacteria, mycobacteria, and fungi. For instance, derivatives of rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene demonstrated activity against mycobacteria, including Mycobacterium tuberculosis, and showed notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017). These findings suggest that modifications to the thiazolidinone and thiophene components, as seen in the compound , could similarly exhibit antimicrobial properties.
Anti-inflammatory and Analgesic Properties
Additionally, derivatives incorporating the thiazolidinone ring structure have been investigated for their anti-inflammatory and analgesic properties. Although the compound mentioned directly was not tested, its structural analogs have shown significant results in these areas, indicating potential applications for the compound in research focused on inflammation and pain management.
Anticancer Activity
Research has also delved into the anticancer potential of thiazolidinone derivatives. These compounds, through various mechanisms, have exhibited cytotoxic activities against different cancer cell lines, suggesting that the compound of interest may hold valuable anticancer properties worth exploring further (Atta & Abdel‐Latif, 2021).
Anticonvulsant Evaluation
The structural framework of thiazolidinone and indoline derivatives has been utilized in the synthesis of compounds with potential anticonvulsant activity. Such research implies the relevance of exploring the compound for neurological applications, particularly in developing new anticonvulsant drugs (Nath et al., 2021).
Propriétés
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S3/c21-13-3-4-16-15(8-13)12(10-23-16)5-6-22-18(25)11-24-19(26)17(29-20(24)27)9-14-2-1-7-28-14/h1-4,7-10,23H,5-6,11H2,(H,22,25)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHVUOABEMMUTK-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile](/img/structure/B2527457.png)
![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)
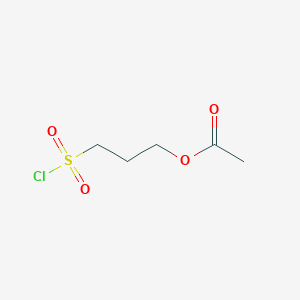
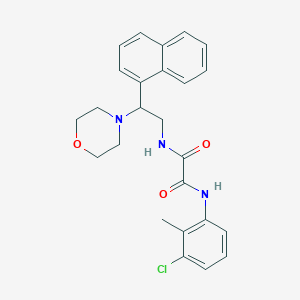

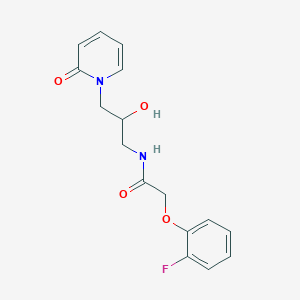
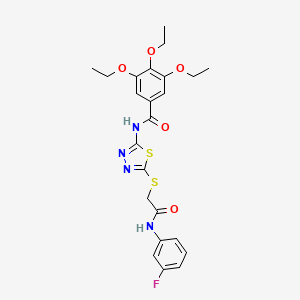

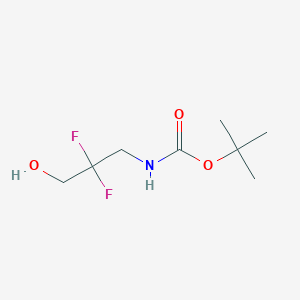
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2527471.png)
![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2527474.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B2527476.png)
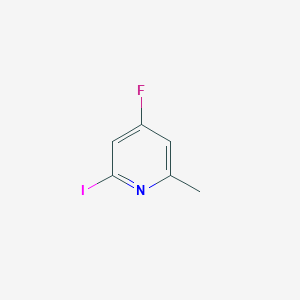
![(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2527480.png)